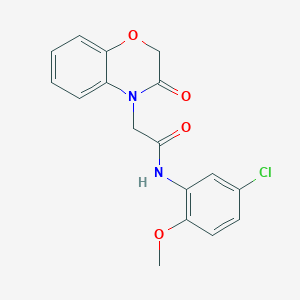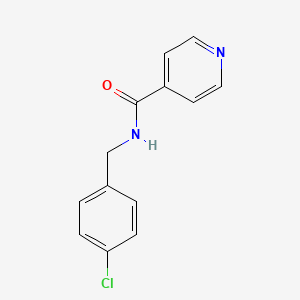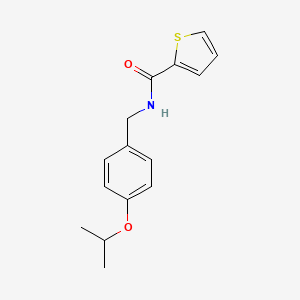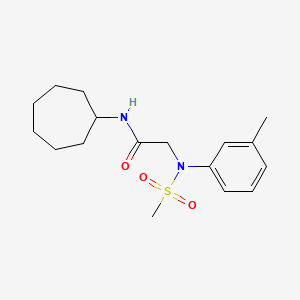
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzoxazole derivatives involves multiple steps, starting from the appropriate phenylbenzoxazole precursors. These compounds are typically synthesized by reacting amino-substituted benzoxazoles with chloroacetyl chloride in the presence of base, followed by further reactions with morpholine or substituted piperazines to yield a variety of benzoxazole derivatives with broad antimicrobial activity (Temiz-Arpacı et al., 2005). This method showcases the versatility of benzoxazole chemistry for generating compounds with significant biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR, NMR, and mass spectral data. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which shares a similar functional group arrangement with our compound of interest, was elucidated through NMR and FTIR spectra, indicating the presence of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines in equilibrium (Lazareva et al., 2017). This analysis helps understand the electronic and spatial configuration that could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving N-substituted benzoxazole derivatives often lead to the formation of heterocyclic compounds with interesting biological activities. For instance, the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic benzoxazasiloles, which are hydrolyzed to form silanols. These reactions showcase the compound's ability to participate in complex transformations leading to biologically active molecules (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of N-substituted benzoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are determined by the compound's molecular structure and can significantly affect its pharmacokinetic profile. For example, the crystal structure of related compounds provides insights into the intermolecular interactions that can influence solubility and bioavailability (Davis & Healy, 2010).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-7-6-11(18)8-12(14)19-16(21)9-20-13-4-2-3-5-15(13)24-10-17(20)22/h2-8H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIHIDUXPYNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)COC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)